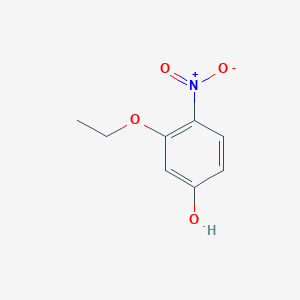

3-乙氧基-4-硝基苯酚

描述

3-Ethoxy-4-nitrophenol is a chemical compound with the molecular formula C8H9NO4 and a molecular weight of 183.16 . It is used in various applications, including as an intermediate in the synthesis of other compounds .

Synthesis Analysis

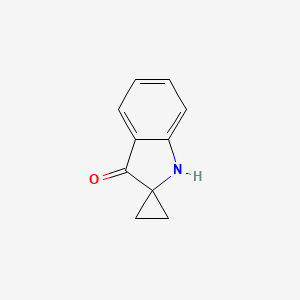

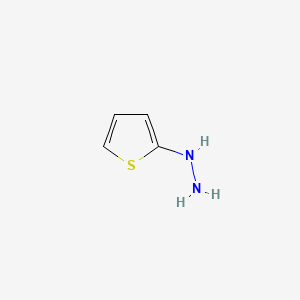

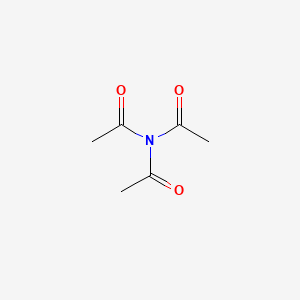

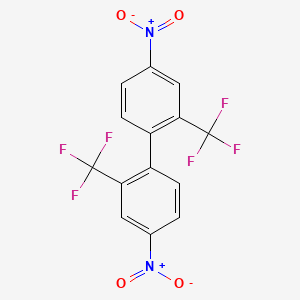

The synthesis of 3-Ethoxy-4-nitrophenol can be achieved using m-dichlorobenzene as the raw material instead of the high-priced resorcinol . The methoxy is converted into the hydroxy, and a simple alkaline process is used instead of the conventional hydrogen bromide/acetic acid system . This method has the advantages of simple synthesis steps, low pollution, environment friendliness, high product quality, high yield, low production cost, and normal-pressure operation .Molecular Structure Analysis

The molecular structure of 3-Ethoxy-4-nitrophenol consists of a phenol group (a benzene ring with a hydroxyl group) with an ethoxy group and a nitro group attached . The InChI code for this compound is 1S/C8H9NO4/c1-2-13-8-5-6 (10)3-4-7 (8)9 (11)12/h3-5,10H,2H2,1H3 .Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) is a common reaction involving nitrophenols . The rate of catalytic reduction of aromatic nitro-derivatives follows the increasing order of 4-nitrophenol (4-NP) > 2-nitrophenol (2-NP) > 3-nitrophenol (3-NP) .Physical And Chemical Properties Analysis

3-Ethoxy-4-nitrophenol is a powder that is stored at room temperature .科学研究应用

1. 环境降解和处理方法

研究探索了与 3-乙氧基-4-硝基苯酚密切相关的硝基苯酚的降解和处理的各种方法。这些方法包括用于处理各种硝基苯酚的阴极还原和电芬顿方法,提供了对降解序列和途径的见解 (袁等人,2006 年)。此外,研究了硝基苯酚对利用乙酸盐的产甲烷系统的な影响,突出了它们对厌氧系统的影响 (Haghighi Podeh 等人,1995 年)。此外,关于通过电化学氧化系统降解 4-硝基苯酚的研究表明了有机污染物降解的潜在应用 (Chu 等人,2012 年)。

2. 生化和微生物相互作用

对细菌(如红球菌)中硝基苯酚降解基因簇的研究揭示了硝基苯酚矿化涉及的生物学机制及其环境影响 (Kitagawa 等人,2004 年)。此外,对 Ralstonia sp. SJ98 对甲基-4-硝基苯酚的趋化性和生物降解的研究提供了对环境净化微生物过程的见解 (Bhushan 等人,2000 年)。

3. 光催化和电化学性质

用金属卟啉对 TiO2 进行表面改性以降解硝基苯酚的研究证明了光催化活性在环境应用中的作用 (孙等人,2011 年)。此外,以碳纳米管为载体的 Bi2O3 纳米颗粒的合成作为 4-硝基苯酚还原的电催化剂,突出了其在减少水污染方面的潜力 (Dighole 等人,2020 年)。

安全和危害

3-Ethoxy-4-nitrophenol is classified as dangerous, with hazard statements including H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust, wearing protective gloves/eye protection/face protection, and following specific procedures in case of contact with skin or eyes, or if inhaled .

未来方向

The future directions for 3-Ethoxy-4-nitrophenol could involve finding more efficient and environmentally friendly methods for its synthesis, as well as exploring new applications for this compound in various industries . It’s also important to continue studying its properties and potential hazards to ensure safe and effective use .

作用机制

Target of Action

3-Ethoxy-4-nitrophenol is a chemical compound that belongs to the class of nitrophenolsThe nitro group, − NO 2, is a hybrid of two equivalent resonance structures .

Mode of Action

. This polar character could influence the compound’s interaction with its targets.

Pharmacokinetics

, which could influence its bioavailability and pharmacokinetic properties.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Ethoxy-4-nitrophenol. For instance, photocatalytic methods of organic synthesis using semiconductor and other photoactive materials can occur under milder conditions, have better selectivity, and meet the requirements of “green” chemistry . .

属性

IUPAC Name |

3-ethoxy-4-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-2-13-8-5-6(10)3-4-7(8)9(11)12/h3-5,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNWONPKZLVYCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50541650 | |

| Record name | 3-Ethoxy-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxy-4-nitrophenol | |

CAS RN |

64635-54-7 | |

| Record name | 3-Ethoxy-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzamide, 2-(trifluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]-](/img/structure/B3055339.png)

![Benzenamine, 4-(4-morpholinyl)-N-[4-(4-morpholinyl)phenyl]-](/img/structure/B3055352.png)

![(R)-3-([4,6-Bis(Dimethylamino)-S-triazin-2-yl]thio)alanine](/img/structure/B3055355.png)